molecular formula C13H19NO B1213418 4-(dipropylamino)benzaldehyde CAS No. 613-28-5

4-(dipropylamino)benzaldehyde

Cat. No.: B1213418
CAS No.: 613-28-5
M. Wt: 205.3 g/mol
InChI Key: HDOZLDYBGNJMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dipropylamino)benzaldehyde, also known as 4-(N,N-dipropylamino)benzaldehyde, is a chemical compound that has garnered interest due to its unique properties and potential applications. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dipropylamino group at the para position. This compound is known for its role as a potent, reversible inhibitor of class I aldehyde dehydrogenase (ALDH1A1) in both mouse and human models .

Biochemical Analysis

Biochemical Properties

Benzaldehyde, 4-(dipropylamino)- plays a significant role in biochemical reactions, particularly as an inhibitor of aldehyde dehydrogenase enzymes. It has been identified as a potent, reversible inhibitor of class I aldehyde dehydrogenase in both mouse and human models . This compound interacts with enzymes such as aldehyde dehydrogenase 1A1 (ALDH1A1) and aldehyde dehydrogenase 1A2 (ALDH1A2), inhibiting the oxidation of retinal to retinoic acid . The inhibition of these enzymes by Benzaldehyde, 4-(dipropylamino)- is crucial in regulating the levels of retinoic acid, which plays a vital role in cell growth and differentiation.

Cellular Effects

Benzaldehyde, 4-(dipropylamino)- has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the differentiation of HL-60 promyelocytic leukemia cells exposed to retinal . This compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of aldehyde dehydrogenase enzymes. The inhibition of retinal oxidation by Benzaldehyde, 4-(dipropylamino)- leads to altered levels of retinoic acid, which in turn impacts cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of Benzaldehyde, 4-(dipropylamino)- involves its interaction with aldehyde dehydrogenase enzymes. This compound exhibits mixed-type inhibition with respect to aldehyde substrates such as propanal, phenylacetaldehyde, benzaldehyde, and aldophosphamide . Benzaldehyde, 4-(dipropylamino)- binds to the active site of these enzymes, preventing the oxidation of aldehyde substrates and thereby reducing the production of retinoic acid. This inhibition affects various cellular processes, including cell differentiation and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzaldehyde, 4-(dipropylamino)- change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that Benzaldehyde, 4-(dipropylamino)- maintains its inhibitory activity over extended periods, leading to sustained alterations in retinoic acid levels and subsequent cellular effects . The long-term exposure to this compound can result in persistent changes in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of Benzaldehyde, 4-(dipropylamino)- vary with different dosages in animal models. At low concentrations, this compound effectively inhibits aldehyde dehydrogenase enzymes, leading to significant changes in retinoic acid levels and cellular processes . At high doses, Benzaldehyde, 4-(dipropylamino)- may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

Benzaldehyde, 4-(dipropylamino)- is involved in metabolic pathways related to the oxidation of aldehyde substrates. It interacts with enzymes such as aldehyde dehydrogenase 1A1 and aldehyde dehydrogenase 1A2, inhibiting their activity and affecting the production of retinoic acid . This compound’s impact on metabolic flux and metabolite levels is significant, as it modulates the balance of retinoic acid and other related metabolites in cells.

Transport and Distribution

The transport and distribution of Benzaldehyde, 4-(dipropylamino)- within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . The interactions with specific transporters and binding proteins play a crucial role in determining the bioavailability and efficacy of Benzaldehyde, 4-(dipropylamino)- in different cellular contexts.

Subcellular Localization

Benzaldehyde, 4-(dipropylamino)- exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Benzaldehyde, 4-(dipropylamino)- is essential for its interaction with aldehyde dehydrogenase enzymes and subsequent inhibition of retinal oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of substituted benzaldehydes, including 4-(N,N-dipropylamino)benzaldehyde, can be achieved through various methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting the latent aldehyde and making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods: Industrial production of benzaldehyde derivatives often involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(dipropylamino)benzaldehyde, undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly noted for its ability to inhibit the oxidation of all-trans retinal to all-trans retinoic acid by ALDH1A1 .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents like Grignard reagents or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(dipropylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-9-14(10-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOZLDYBGNJMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060617
Record name Benzaldehyde, 4-(dipropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-28-5
Record name 4-(Dipropylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(N,N-Dipropylamino)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Dipropylamino)benzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-(dipropylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-(dipropylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(dipropylamino)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-(DIPROPYLAMINO)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU88O0QKA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.